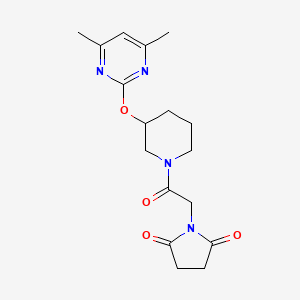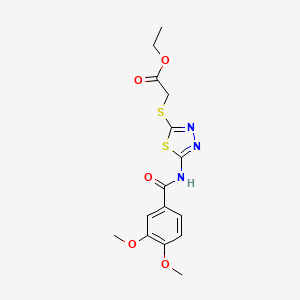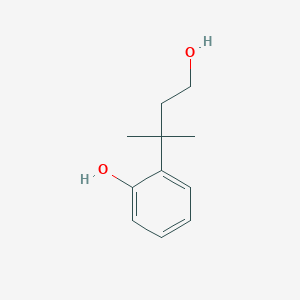
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. TAK-242 is a toll-like receptor 4 (TLR4) antagonist, which means that it blocks the activation of TLR4, a protein that plays a key role in the innate immune system.
Mecanismo De Acción
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide works by binding to a specific site on TLR4 and preventing its activation by lipopolysaccharides (LPS), which are found in the cell walls of certain bacteria. By blocking TLR4 activation, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the harmful effects of sepsis.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has also been studied for its biochemical and physiological effects. (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been shown to inhibit the activation of TLR4 in various cell types, including macrophages, dendritic cells, and epithelial cells. (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is its specificity for TLR4, which makes it a valuable tool for studying the role of TLR4 in various diseases. However, one limitation of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is its relatively low potency, which means that high concentrations are required to achieve a significant effect. Additionally, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
Despite its limitations, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide remains a promising therapeutic agent for the treatment of sepsis and other inflammatory diseases. Future research should focus on improving the potency and pharmacokinetics of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide, as well as exploring its potential applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide and its effects on the immune system.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide was first reported by researchers at Takeda Pharmaceutical Company in 2006. The synthesis involves a series of chemical reactions, including the condensation of 2-cyano-N-(1-naphthyl)acetamide and 3-pyridin-3-ylprop-2-enamide in the presence of a base, followed by the addition of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. TLR4 plays a key role in the pathogenesis of sepsis, and (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been shown to block the activation of TLR4 and reduce inflammation in preclinical studies.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-12-16(11-14-5-4-10-21-13-14)19(23)22-18-9-3-7-15-6-1-2-8-17(15)18/h1-11,13H,(H,22,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMTFZAHCHBDE-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CN=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(naphthalen-1-yl)-3-(pyridin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)
![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)


![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)
![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)